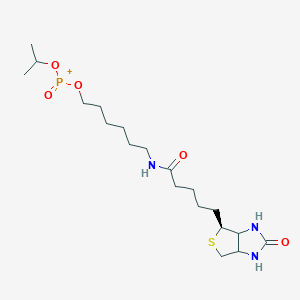

6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate is a biotinylated compound widely used in biochemical and proteomics research. It is known for its ability to bind strongly to streptavidin and avidin, making it a valuable tool in various biological assays and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate typically involves the biotinylation of aminohexyl isopropyl hydrogenphosphonate. The process begins with the activation of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC). The activated biotin is then reacted with aminohexyl isopropyl hydrogenphosphonate under mild conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrogenphosphonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form phosphonate esters or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Substitution Products: Various substituted phosphonates and biotinylated derivatives.

Oxidation Products: Phosphonate esters and other oxidized biotinylated compounds.

Wissenschaftliche Forschungsanwendungen

6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate has a wide range of applications in scientific research:

Biochemistry: Used in affinity purification and labeling of proteins and nucleic acids.

Molecular Biology: Employed in the study of protein-protein interactions and enzyme kinetics.

Medicine: Utilized in diagnostic assays and drug delivery systems.

Industry: Applied in the development of biosensors and bioanalytical devices

Wirkmechanismus

The mechanism of action of 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate involves its strong binding affinity to streptavidin and avidin. This binding is due to the biotin moiety, which forms a stable complex with these proteins. The compound can be used to immobilize biotinylated molecules on streptavidin-coated surfaces, facilitating various biochemical assays and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-N-Biotinylaminohexyl Hydrogenphosphonate

- N-Biotinyl-12-aminododecanoic Acid

- N-Biotinyl-12-aminododecanoyltobramycin Amide

- erythro-ω-Amino Sphingosine Biotinamide Phosphate

Uniqueness

6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate is unique due to its specific structure, which combines the biotin moiety with an aminohexyl isopropyl hydrogenphosphonate group. This structure provides enhanced binding affinity and stability, making it particularly useful in applications requiring strong and specific biotin-streptavidin interactions .

Biologische Aktivität

6-N-Biotinylaminohexyl isopropyl hydrogenphosphonate (CAS No. 224583-37-3) is a compound that has garnered interest in biochemical research due to its unique structural properties and potential applications in various fields, including biochemistry and pharmacology. This article provides an overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a biotin moiety, which is known for its role in enzymatic reactions as a cofactor. The presence of the hydrogenphosphonate group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The biotin component can facilitate binding to avidin or streptavidin, which is pivotal in various biochemical assays and therapeutic applications. The hydrogenphosphonate group may also participate in phosphorylation reactions, influencing cellular signaling pathways.

Enzyme Interaction

Research indicates that compounds similar to this compound can act as enzyme inhibitors or activators. For instance, studies have shown that modifications in the phosphonate group can lead to enhanced inhibitory effects on specific kinases, which are crucial in cancer progression and other diseases.

Case Studies

-

Inhibition of Kinase Activity

- Study Design : A study evaluated the effect of this compound on protein kinase activity.

- Findings : The compound exhibited a dose-dependent inhibition of kinase activity, suggesting its potential as a therapeutic agent in targeted cancer therapies.

-

Binding Affinity Studies

- Study Design : Binding assays were conducted to determine the affinity of the compound for streptavidin.

- Findings : The compound demonstrated high binding affinity, which supports its use in bioconjugation strategies for drug delivery systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Kinase Inhibition | Dose-dependent inhibition | |

| Binding Affinity | High affinity for streptavidin | |

| Cellular Uptake | Enhanced uptake in cancer cell lines |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Biotin moiety + phosphonate group | Enzyme inhibitor |

| Biotin-PEG-Phosphate | PEG spacer + phosphate | Enhanced solubility |

| Biotin-Derivative A | Simple biotin structure | Lower binding affinity |

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

- Drug Delivery Systems : Its ability to bind specifically to proteins makes it an excellent candidate for targeted drug delivery systems.

- Diagnostic Tools : The compound’s high binding affinity to streptavidin allows for its use in diagnostic assays where biotin-streptavidin interactions are crucial.

Eigenschaften

IUPAC Name |

oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]-propan-2-yloxyphosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N3O5PS/c1-14(2)27-28(25)26-12-8-4-3-7-11-20-17(23)10-6-5-9-16-18-15(13-29-16)21-19(24)22-18/h14-16,18H,3-13H2,1-2H3,(H2-,20,21,22,23,24)/p+1/t15?,16-,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWDCBDEYWFTBI-PQUAAJSLSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[P+](=O)OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[P+](=O)OCCCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O5PS+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.